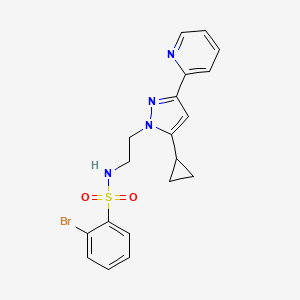
2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyrazole moiety, and a cyclopropyl substituent, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, a study demonstrated that brominated pyrazoles exhibited enhanced cytotoxicity in these cell lines, indicating that the bromine substituent plays a crucial role in augmenting antitumor activity .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-bromo-N-(...) | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| Similar Pyrazole | MDA-MB-231 | 10.38 | Synergistic effect with doxorubicin |
Anti-inflammatory and Analgesic Effects
Compounds containing pyrazole moieties have been reported to exhibit anti-inflammatory properties. For example, some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Inhibition (%) | Target Cytokine |
|---|---|---|
| 2-bromo-N-(...) | 70 | TNF-alpha |
| Other Derivative | 65 | IL-6 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Bromine Substitution : Enhances cytotoxicity in breast cancer cell lines.
- Cyclopropyl Group : Contributes to the overall lipophilicity and possibly the binding affinity to target proteins.
- Sulfonamide Moiety : Known for its role in drug design, providing solubility and interaction with biological targets.
Case Studies
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the target compound:
- Antitumor Efficacy : A study tested multiple pyrazole derivatives against various cancer cell lines and found that compounds with bromine substitutions showed improved efficacy compared to non-brominated analogs .
- Combination Therapy : Research indicated that combining certain pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, particularly in resistant cancer cell lines .
Properties
IUPAC Name |
2-bromo-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c20-15-5-1-2-7-19(15)27(25,26)22-11-12-24-18(14-8-9-14)13-17(23-24)16-6-3-4-10-21-16/h1-7,10,13-14,22H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXOHPANNOUODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














